Méthylcodéine

Vue d'ensemble

Description

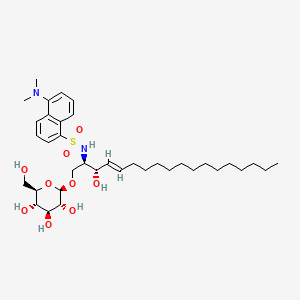

Il s'agit de l'éther 6-méthylique de la morphine et a été synthétisé pour la première fois en 1932 . Ce composé est connu pour ses propriétés analgésiques et est utilisé dans diverses applications médicinales.

Applications De Recherche Scientifique

Codeine-6-methyl ether has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other opiate derivatives.

Biology: Studied for its interactions with opioid receptors and its effects on cellular processes.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

Target of Action

Methylcodeine, also known as codeine methyl ether, is an opioid analgesic . Its primary target is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. When activated, it can lead to analgesic effects, altering the perception of and response to pain .

Mode of Action

Methylcodeine acts as an agonist of the mu-opioid receptor . This means it binds to the MOR and activates it. Activation of the MOR leads to a decrease in the perception of pain, without impairing consciousness or altering other sensory functions . It is metabolized in the liver to produce morphine, which is ten times more potent against the mu receptor .

Biochemical Pathways

Methylcodeine is metabolized primarily through the cytochrome P450 2D6 (CYP2D6) pathway . This enzyme is responsible for the O-demethylation of codeine to morphine . The morphine then acts on the MOR to produce its analgesic effects .

Pharmacokinetics

The pharmacokinetics of Methylcodeine involves its absorption, distribution, metabolism, and excretion (ADME). It is generally taken orally and has a bioavailability of about 60% . It is metabolized in the liver by CYP2D6 to morphine, CYP3A4 to norcodeine, and UGT2B7 to 3- and 6- glucuronides of codeine, norcodeine, and morphine . The onset of action is typically 15-30 minutes, with a maximum effect at two hours . Its effects last for about four to six hours .

Result of Action

The primary result of Methylcodeine’s action is analgesia , or pain relief . By activating the MOR, it increases the threshold for pain, thereby decreasing the perception of pain . This makes it effective for the relief of mild to moderately severe pain .

Action Environment

The action of Methylcodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Drugs that inhibit CYP2D6 can reduce the conversion of codeine to morphine, potentially reducing its analgesic effect . On the other hand, drugs that induce CYP2D6 can increase this conversion, potentially leading to increased analgesic effects or toxicity . Additionally, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of codeine, affecting its efficacy and safety .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methylcodeine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Methylcodeine into morphine, a more potent analgesic . This interaction is crucial for its analgesic effects. Additionally, Methylcodeine binds to opioid receptors, particularly the mu-opioid receptor, which mediates its pain-relieving and cough-suppressing effects .

Cellular Effects

Methylcodeine affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in reduced neurotransmitter release and altered pain perception. Methylcodeine also impacts gene expression by modulating the activity of transcription factors involved in opioid receptor signaling . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Methylcodeine involves its conversion to morphine by the enzyme CYP2D6 . Once converted, morphine binds to mu-opioid receptors, leading to the activation of G-proteins and inhibition of adenylate cyclase . This results in decreased cyclic AMP levels and reduced neurotransmitter release. Additionally, Methylcodeine and its metabolites can inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . The binding interactions with opioid receptors and the subsequent signaling cascade are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylcodeine change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . In vitro studies have shown that Methylcodeine is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function include potential desensitization of opioid receptors and alterations in gene expression . In vivo studies have demonstrated that chronic administration of Methylcodeine can lead to tolerance and dependence .

Dosage Effects in Animal Models

The effects of Methylcodeine vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, Methylcodeine can cause respiratory depression, sedation, and gastrointestinal disturbances . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for its safe use . Toxic effects at high doses include severe respiratory depression, bradycardia, and hypotension .

Metabolic Pathways

Methylcodeine is primarily metabolized in the liver by the enzyme CYP2D6, which converts it to morphine . This metabolic pathway is crucial for its analgesic effects. Additionally, Methylcodeine undergoes glucuronidation by UDP-glucuronosyltransferase enzymes, leading to the formation of Methylcodeine-6-glucuronide . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Methylcodeine, affecting its efficacy and safety profile .

Transport and Distribution

Methylcodeine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution . Methylcodeine is distributed unevenly in tissues, with higher concentrations in the liver, kidneys, and brain . Its localization and accumulation are influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of Methylcodeine is primarily within the cytoplasm and endoplasmic reticulum of cells . It is directed to these compartments through passive diffusion and interactions with specific targeting signals . Post-translational modifications, such as phosphorylation, can influence its activity and function within these compartments . The localization of Methylcodeine within specific subcellular compartments is crucial for its pharmacological effects and interactions with cellular machinery .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'éther de codéine-6-méthyle peut être synthétisé à partir de la morphine par méthylation sélective. Le procédé consiste à faire réagir la morphine avec un agent méthylant en présence d'un solvant hydrocarboné à une température de 100 à 215 °C sous reflux . Cette méthode garantit la formation d'éther de codéine-6-méthyle tout en minimisant la production d'autres sous-produits.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de l'éther de codéine-6-méthyle suit des principes similaires, mais à plus grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final. Le procédé peut inclure des étapes supplémentaires telles que la purification et la cristallisation pour obtenir le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions : L'éther de codéine-6-méthyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le dioxyde de manganèse.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule, impliquant souvent l'halogénation ou la nitration.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénation utilisant du chlore ou du brome en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools ou d'alcanes.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

L'éther de codéine-6-méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés opiacés.

Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur les processus cellulaires.

Médecine : Enquête sur ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme composé de référence en chimie analytique.

5. Mécanisme d'action

L'éther de codéine-6-méthyle exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central . Cette liaison entraîne une hyperpolarisation des neurones, inhibant la libération de neurotransmetteurs nociceptifs et entraînant des effets analgésiques. Le composé est métabolisé par les enzymes du cytochrome P450, principalement CYP2D6, pour former des métabolites actifs qui contribuent à son activité pharmacologique .

Composés similaires :

Codéine : Un opiacé naturel possédant des propriétés analgésiques similaires.

Morphine : Le composé parent dont est dérivé l'éther de codéine-6-méthyle.

Thébaïne : Un autre alcaloïde opiacé aux effets stimulants plutôt que dépressifs.

Unicité : L'éther de codéine-6-méthyle est unique en raison de sa modification structurelle spécifique à la position 6, qui augmente sa puissance par rapport à la morphine et à la codéine . Cette modification affecte également sa pharmacocinétique et son affinité de liaison aux récepteurs, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

Comparaison Avec Des Composés Similaires

Codeine: A naturally occurring opiate with similar analgesic properties.

Morphine: The parent compound from which codeine-6-methyl ether is derived.

Thebaine: Another opiate alkaloid with stimulatory effects rather than depressant effects.

Uniqueness: Codeine-6-methyl ether is unique due to its specific structural modification at the 6-position, which enhances its potency compared to morphine and codeine . This modification also affects its pharmacokinetics and receptor binding affinity, making it a valuable compound for research and therapeutic applications.

Propriétés

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

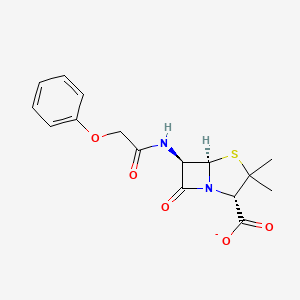

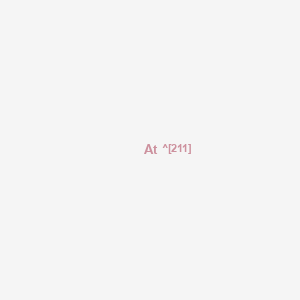

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)

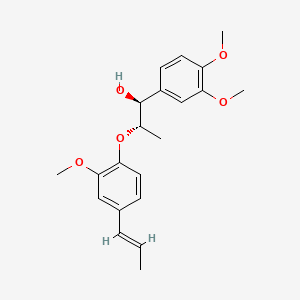

![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)

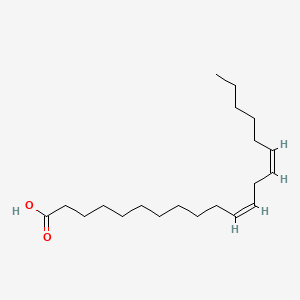

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)